4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.
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Biological Activity
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a piperidine ring, a sulfonyl group, and a nitro-substituted benzo[d]thiazole moiety. This combination of functional groups is believed to enhance its pharmacological profile, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₈N₄O₃S, with a molecular weight of approximately 342.39 g/mol. Its structural components contribute to its lipophilicity and ability to interact with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₃S |
Molecular Weight | 342.39 g/mol |
LogP (Octanol-water partition coefficient) | 3.2 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific bacterial enzymes and disrupt cellular processes. Preliminary studies suggest that the compound may exert its antibacterial effects by:
- Inhibiting bacterial growth : The sulfonamide group is known for its role in inhibiting the synthesis of folic acid in bacteria, thereby limiting their growth.
- Disrupting biofilm formation : The compound has shown potential in preventing biofilm formation on surfaces, which is crucial for the survival of many pathogenic bacteria.
Biological Activity
Research indicates that this compound exhibits significant antibacterial activity against a range of drug-resistant bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus (VRE)
In vitro studies have demonstrated that the compound can effectively reduce bacterial counts and inhibit biofilm formation in these strains.
Study 1: Antibacterial Efficacy
A study conducted on various strains of MRSA revealed that this compound exhibited an Minimum Inhibitory Concentration (MIC) of 2 µg/mL, indicating potent antibacterial activity. The study also noted a significant reduction in biofilm formation when treated with the compound compared to untreated controls.
Study 2: Mechanistic Insights
Another investigation explored the mechanism by which this compound inhibits bacterial growth. Using molecular docking studies, researchers found that the compound binds effectively to the active site of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This binding prevents substrate access and inhibits enzyme activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Biological Activity | Unique Features |
---|---|---|
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide | Antibacterial | Contains an o-tolyl substituent |
N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | Antibacterial | Substituted phenyl group |
4-(N-(6-sulfamoylbenzo[d]thiazol-2-yl))benzamide | Antibacterial | Thiazole moiety enhances antibacterial activity |
The comparisons highlight that while several compounds exhibit antibacterial properties, the specific combination of functional groups in our target compound enhances its efficacy against resistant strains.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-13-9-14(2)12-24(11-13)32(29,30)17-6-3-15(4-7-17)20(26)23-21-22-18-8-5-16(25(27)28)10-19(18)31-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLYUVJBNWQWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.